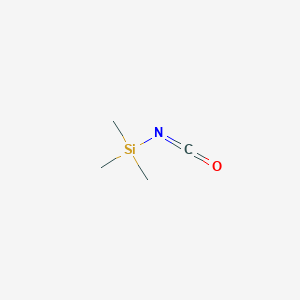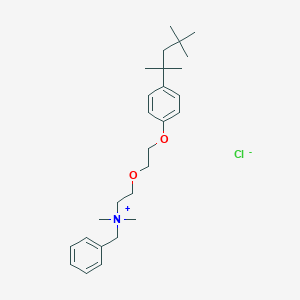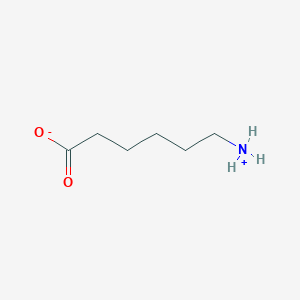
1-Nitro-4-(phenylsulfonyl)benzene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-Nitro-4-(phenylsulfonyl)benzene and its derivatives involves several key strategies, one of which includes reactions of (1‐nitroethenyl)sulfonylbenzene derivatives. These derivatives can undergo nitroaldol reactions, leading to the formation of compounds with bis(phenylsulfonyl) motifs. Diels-Alder reactions and formal conjugate additions are also notable synthesis pathways for creating ring-fused homo- and heteroaromatic derivatives from precursors like 3-nitro-4-(phenylsulfonyl)thiophene (Wade et al., 2009); (Bianchi et al., 2003).
Molecular Structure Analysis
The molecular structure of 1-Nitro-4-(phenylsulfonyl)benzene derivatives has been elucidated through various spectroscopic methods, including FTIR, FT-Raman, NMR, and single crystal X-ray diffraction. These studies reveal insights into the compound's geometric parameters, vibrational frequencies, and electronic properties, enhancing understanding of its chemical reactivity and stability (Sarojini et al., 2013).
Chemical Reactions and Properties
1-Nitro-4-(phenylsulfonyl)benzene participates in a variety of chemical reactions, such as electrochemical syntheses and Michael addition reactions. These reactions are instrumental in generating a broad spectrum of sulfonamide and diamine derivatives, showcasing the compound's versatility as a chemical reagent (Khazalpour & Nematollahi, 2015); (Sharafi-kolkeshvandi et al., 2016).
Applications De Recherche Scientifique
Nitroaldol and Diels-Alder Reactions
1-Nitro-4-(phenylsulfonyl)benzene has been investigated for its reactivity in nitroaldol reactions, leading to the formation of complex dinitro compounds. For instance, its reactivity with formaldehyde has been studied, resulting in mixtures of dinitro-bis(phenylsulfonyl)butanols and pentanediols. Subsequent treatments afford specific dinitro diastereomers, showcasing its utility in stereospecific syntheses (Wade et al., 2009). Additionally, 1-Nitro-4-(phenylsulfonyl)benzene participates in Diels-Alder reactions with dienes, leading to the synthesis of adducts that further expand its application in creating complex organic structures.
Ring-Opening/Ring-Closing Mechanisms
Research has explored the compound's role in ring-opening/ring-closing protocols, notably in the synthesis of heteroaromatic and aromatic compounds. An example includes its conversion to nitro(phenylsulfonyl) derivatives of ring-fused compounds, such as naphthalene and benzothiophene, through thermal electrocyclic rearrangements. This showcases its potential in accessing substitution patterns that are challenging to achieve through conventional methods (Bianchi et al., 2003).
Nucleophilic Aromatic Substitution
The compound's susceptibility to nucleophilic aromatic substitution has been demonstrated, leading to the synthesis of various substituted aromatic compounds. These reactions allow for the introduction of different functional groups, thereby modifying the electronic and physical properties of the resulting compounds, which could be useful in material science and pharmaceuticals (Lapshina et al., 2012).
Mécanisme D'action
Target of Action
It’s known that this compound is used as an important organic synthesis intermediate . It’s often involved in reactions that require a nitro group or a phenylsulfonyl group.
Mode of Action
The mode of action of 1-Nitro-4-(phenylsulfonyl)benzene involves its interaction with other molecules during organic synthesis. For instance, it undergoes S–O cleavage leading to the formation of phenylsulfonyl radical and phenylsulfonyloxyphenoxy radical . These radicals can result in the formation of Fries rearrangement products or escape from the solvent cage to undergo further transformations .
Biochemical Pathways
During its photolysis, a large amount of acidic species were observed and the formation of benzenesulfonic acid was confirmed . This suggests that it may influence pathways involving acid-base reactions.
Pharmacokinetics
Its physicochemical properties such as its molecular weight (26327 g/mol), density (1388g/cm^3), and boiling point (4615°C at 760 mmHg) have been reported . These properties can influence its bioavailability and pharmacokinetics.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Nitro-4-(phenylsulfonyl)benzene. For instance, its photolysis was performed in acetonitrile by steady-state photolysis at 254 nm , suggesting that light and solvent type can affect its reactivity. Additionally, it’s known to be irritating to eyes, respiratory system, and skin, indicating that safety precautions should be taken when handling this compound .
Safety and Hazards
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4S/c14-13(15)10-6-8-12(9-7-10)18(16,17)11-4-2-1-3-5-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECHJYYZMSUILG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60150792 | |
| Record name | Benzene, 1-nitro-4-(phenylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60150792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Nitro-4-(phenylsulfonyl)benzene | |
CAS RN |
1146-39-0 | |
| Record name | Benzene, 1-nitro-4-(phenylsulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001146390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1146-39-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87340 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-nitro-4-(phenylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60150792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Nitrophenyl phenyl sulfone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















